molecular formula C3H2ClNO3 B14406629 3-Chloro-2-nitroprop-2-enal CAS No. 87883-23-6

3-Chloro-2-nitroprop-2-enal

Katalognummer: B14406629
CAS-Nummer: 87883-23-6
Molekulargewicht: 135.50 g/mol
InChI-Schlüssel: HVKLPFAMVHZWKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-2-nitroprop-2-enal is an organic compound characterized by the presence of a chloro group, a nitro group, and an aldehyde group attached to a propene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-nitroprop-2-enal typically involves the nitration of 3-chloroprop-2-enal. One common method includes the reaction of 3-chloroprop-2-enal with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2-nitroprop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: 3-Chloro-2-nitropropanoic acid.

    Reduction: 3-Chloro-2-aminoprop-2-enal.

    Substitution: 3-Hydroxy-2-nitroprop-2-enal or 3-Amino-2-nitroprop-2-enal.

Wissenschaftliche Forschungsanwendungen

3-Chloro-2-nitroprop-2-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Chloro-2-nitroprop-2-enal involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Bromo-2-nitroprop-2-enal: Similar structure but with a bromo group instead of a chloro group.

    3-Chloro-2-nitrobut-2-enal: Similar structure but with an additional carbon in the backbone.

    2-Nitroprop-2-enal: Lacks the chloro group.

Uniqueness

3-Chloro-2-nitroprop-2-enal is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a chloro and a nitro group allows for diverse chemical transformations and the formation of a wide range of derivatives with varying properties.

Eigenschaften

CAS-Nummer

87883-23-6

Molekularformel

C3H2ClNO3

Molekulargewicht

135.50 g/mol

IUPAC-Name

3-chloro-2-nitroprop-2-enal

InChI

InChI=1S/C3H2ClNO3/c4-1-3(2-6)5(7)8/h1-2H

InChI-Schlüssel

HVKLPFAMVHZWKC-UHFFFAOYSA-N

Kanonische SMILES

C(=C(C=O)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.